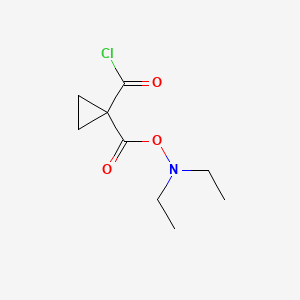
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride is a chemical compound that serves as an intermediate in the synthesis of Cyclanilide. Cyclanilide is a plant growth regulator that interacts with auxin-regulated processes and is commonly used on cotton plants to suppress vegetative growth or accelerate senescence. This compound has a molecular formula of C9H14ClNO3 and a molecular weight of 219.67.
Méthodes De Préparation
The synthesis of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves several steps. One common synthetic route includes the reaction of cyclopropane-1-carbonyl chloride with diethylamine in the presence of a base to form the desired product . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: It can be reduced to form reduced derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Cyclanilide.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of plant growth regulators and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves its interaction with molecular targets in plants. It functions by interacting with auxin-regulated processes, which are crucial for plant growth and development. The compound’s effects are mediated through specific pathways that regulate these processes, leading to the desired outcomes in plant growth regulation.
Comparaison Avec Des Composés Similaires
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride can be compared with other similar compounds, such as:
Cyclopropane-1-carbonyl Chloride: A precursor in the synthesis of the compound.
Diethylamine: Another precursor used in the synthesis.
Cyclanilide: The final product in which the compound serves as an intermediate.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Cyclanilide, which has significant applications in agriculture.
Propriétés
Formule moléculaire |
C9H14ClNO3 |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
diethylamino 1-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-3-11(4-2)14-8(13)9(5-6-9)7(10)12/h3-6H2,1-2H3 |
Clé InChI |
QBFBQPZUXYVUEA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)OC(=O)C1(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















